D-Glucosamine 3-sulfate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

D-Glucosamine 3-sulfate: is a sulfated derivative of D-glucosamine, an amino sugar that is a prominent precursor in the biosynthesis of glycosylated proteins and lipids. This compound is notable for its role in various biological processes and its potential therapeutic applications, particularly in the treatment of osteoarthritis and other joint-related conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of D-glucosamine 3-sulfate typically involves the sulfation of D-glucosamine. One common method includes the reaction of D-glucosamine with sulfur trioxide-pyridine complex in an aprotic solvent such as dimethylformamide (DMF). The reaction is carried out under controlled temperature conditions to ensure selective sulfation at the 3-position .

Industrial Production Methods

Industrial production of this compound often employs similar sulfation techniques but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or chromatography techniques to meet industrial standards .

Análisis De Reacciones Químicas

Types of Reactions

D-glucosamine 3-sulfate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or periodate, leading to the formation of corresponding oxidized derivatives.

Reduction: Reduction reactions typically involve agents such as sodium borohydride, resulting in the formation of reduced sugar derivatives.

Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, leading to the formation of N-substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, periodate; typically conducted in aqueous solutions at mild temperatures.

Reduction: Sodium borohydride; usually performed in methanol or ethanol at room temperature.

Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are often carried out in organic solvents like dichloromethane.

Major Products Formed

Oxidation: Oxidized glucosamine derivatives.

Reduction: Reduced forms of glucosamine.

Substitution: N-substituted glucosamine derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, D-glucosamine 3-sulfate is used as a building block for the synthesis of more complex molecules. Its sulfated nature makes it a valuable intermediate in the preparation of glycosaminoglycans and other biologically active compounds .

Biology

Biologically, this compound plays a role in the formation of cartilage and other connective tissues. It is studied for its potential to promote cartilage repair and reduce inflammation in joint diseases .

Medicine

Medically, this compound is investigated for its therapeutic effects in osteoarthritis. It is believed to enhance the synthesis of glycosaminoglycans, which are essential components of cartilage, thereby improving joint function and reducing pain .

Industry

In the industrial sector, this compound is used in the formulation of dietary supplements and pharmaceuticals aimed at joint health. Its production and quality control are critical for ensuring the efficacy and safety of these products .

Mecanismo De Acción

D-glucosamine 3-sulfate exerts its effects primarily through the enhancement of glycosaminoglycan synthesis. It acts on chondrocytes, the cells responsible for cartilage production, promoting the formation of cartilage matrix components. This process involves the activation of specific signaling pathways, including the upregulation of transforming growth factor-beta (TGF-β) and the inhibition of inflammatory cytokines .

Comparación Con Compuestos Similares

Similar Compounds

- D-Glucosamine sulfate

- N-Acetyl-D-glucosamine

- D-Glucosamine hydrochloride

Comparison

Compared to D-glucosamine sulfate and N-acetyl-D-glucosamine, D-glucosamine 3-sulfate has a unique sulfation pattern that may confer distinct biological activities. While all these compounds are involved in cartilage synthesis and joint health, this compound’s specific sulfation at the 3-position might offer enhanced or different therapeutic benefits .

Propiedades

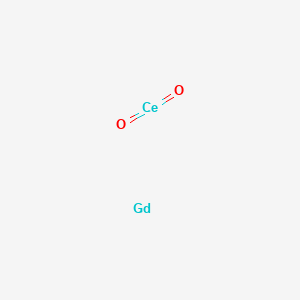

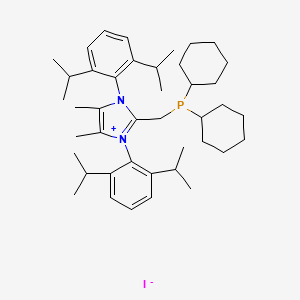

Fórmula molecular |

C6H13NO8S |

|---|---|

Peso molecular |

259.24 g/mol |

Nombre IUPAC |

[(3R,4R,5R,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate |

InChI |

InChI=1S/C6H13NO8S/c7-3-5(15-16(11,12)13)4(9)2(1-8)14-6(3)10/h2-6,8-10H,1,7H2,(H,11,12,13)/t2-,3-,4-,5-,6?/m1/s1 |

Clave InChI |

UZUBNIPDAIVWIE-IVMDWMLBSA-N |

SMILES isomérico |

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N)OS(=O)(=O)O)O)O |

SMILES canónico |

C(C1C(C(C(C(O1)O)N)OS(=O)(=O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(E)-{2-[(1H-benzimidazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B12056533.png)

![(4aR,9aS)-6-Bromo-4-hydroxy-4,4a,9,9a-tetrahydroindeno[2,1-b][1,4]oxazin-3(2H)-one](/img/structure/B12056545.png)

![3-(4-Methoxyphenyl)-2-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B12056576.png)

![3,5,8,10,13,15,18,20,23,25,28,30,33,35,36,38,40,42,46,48,50,52,54,56,58,60,62,64-octacosazadocosacyclo[30.3.3.36,7.311,12.316,17.321,22.326,27.22,36.231,38.13,35.15,8.110,13.115,18.120,23.125,28.130,33.140,46.142,64.148,50.152,54.156,58.160,62]heptacontane-39,41,43,44,45,47,49,51,53,55,57,59,61,63-tetradecone;hydrate;hydrochloride](/img/structure/B12056590.png)